

"application of 5-O-Demethyl-28-hydroxy-Avermectin A1a in drug impurity profiling"

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Compound of Interest

Compound Name:	5-O-Demethyl-28-hydroxy-Avermectin A1a
Cat. No.:	B15584968

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Application of 5-O-Demethyl-28-hydroxy-Avermectin A1a in Drug Impurity Profiling

Introduction

Avermectins, a class of macrocyclic lactones with potent anthelmintic and insecticidal properties, are crucial in both veterinary and human medicine. The manufacturing and storage of Avermectin drug substances, such as Avermectin B1a, can lead to the formation of various impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, rigorous identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide, following guidelines such as those from the International Council on Harmonisation (ICH).[1][2][3][4]

One such critical impurity is **5-O-Demethyl-28-hydroxy-Avermectin A1a**, a known degradation product of Avermectin B1a.[5][6] This application note provides a detailed protocol for the identification and quantification of **5-O-Demethyl-28-hydroxy-Avermectin A1a** in Avermectin B1a drug substance, utilizing high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS) for confirmation. The methodologies described herein are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Avermectin-based pharmaceuticals.

Experimental Protocols

Forced Degradation Study

To understand the degradation pathway of Avermectin B1a and to generate the impurity standard for **5-O-Demethyl-28-hydroxy-Avermectin A1a**, a forced degradation study is performed under various stress conditions as recommended by ICH guidelines.[7][8]

Materials:

- Avermectin B1a reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade

Procedure:

- Acid Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:0.1 N HCl (1:1 v/v). Incubate at 60°C for 24 hours.
- Base Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:0.1 N NaOH (1:1 v/v). Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve 10 mg of Avermectin B1a in 10 mL of ACN:3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store 10 mg of solid Avermectin B1a at 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of 1 mg/mL Avermectin B1a in ACN to UV light (254 nm) for 24 hours.

- Sample Preparation for Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

HPLC-UV Method for Quantification

A validated stability-indicating HPLC-UV method is employed for the separation and quantification of **5-O-Demethyl-28-hydroxy-Avermectin A1a** from the parent drug and other degradation products.[9][10][11]

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A	Water
Mobile Phase B	Acetonitrile/Methanol (85/15, v/v)
Gradient Program	0-5 min: 60% B; 5-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 60% B
Flow Rate	1.5 mL/min
Column Temperature	30°C
Detection	UV at 245 nm
Injection Volume	10 µL
Run Time	30 minutes

Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of **5-O-Demethyl-28-hydroxy-Avermectin A1a** reference standard in methanol at a concentration of 100 µg/mL. Prepare working standards

by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

- Sample Solution: Accurately weigh and dissolve the Avermectin B1a drug substance in methanol to obtain a solution with a nominal concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

LC-MS/MS Method for Identification and Confirmation

For unequivocal identification and structural confirmation of the impurity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is utilized.[12][13]

Instrumentation and Conditions:

Parameter	Specification
LC System	UHPLC system (e.g., Waters Acquity UPLC)
MS System	Triple Quadrupole or Orbitrap Mass Spectrometer (e.g., Thermo Fisher Q Exactive)
Column	Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Program	0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6.1-7 min: 50% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Full Scan (m/z 100-1200) and Product Ion Scan

Data Presentation

The quantitative data obtained from the HPLC-UV analysis should be summarized for clarity and easy comparison.

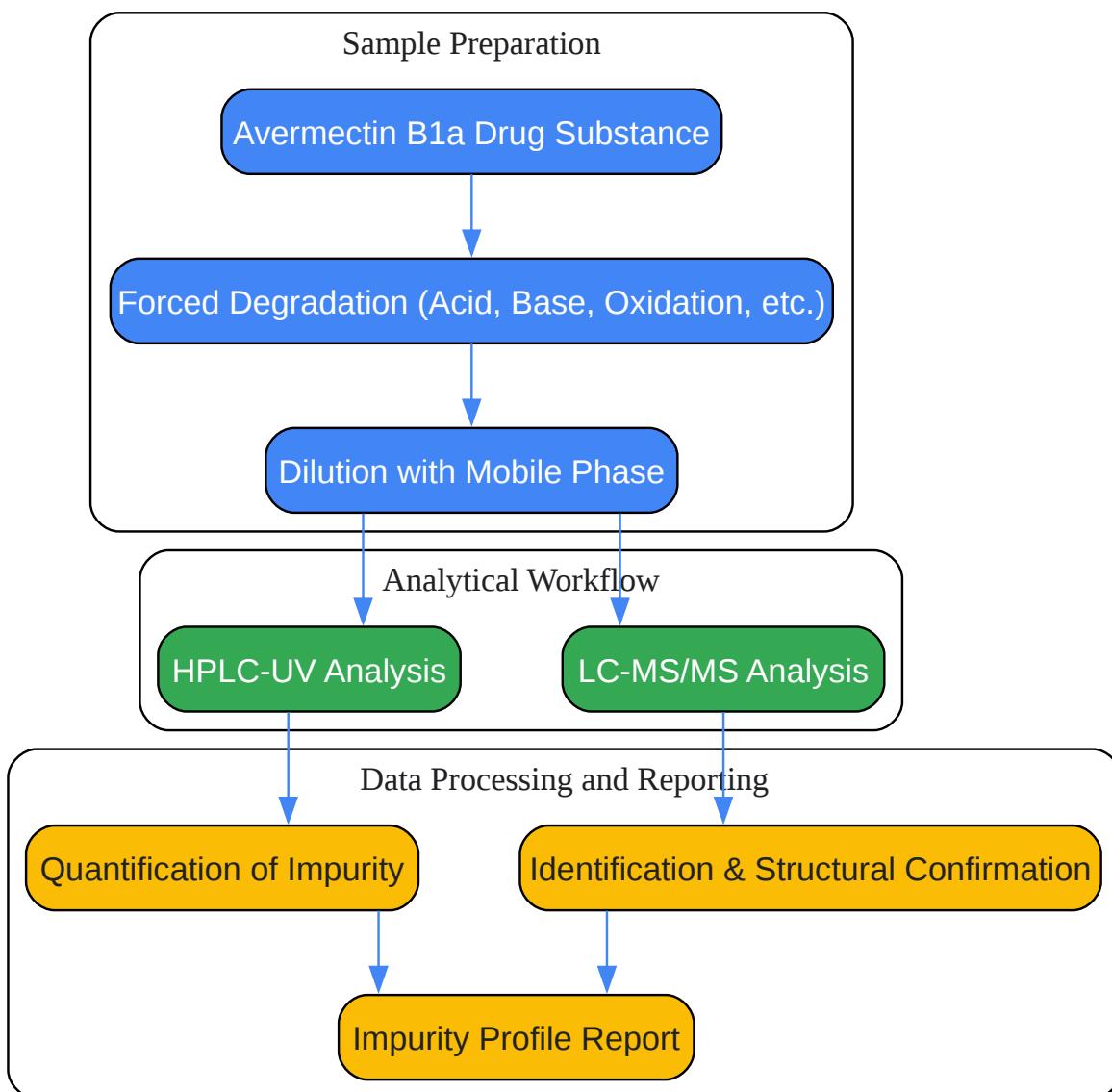
Table 1: HPLC-UV Method Validation Summary

Parameter	Result	Acceptance Criteria (as per ICH Q2(R1))
Linearity (r^2)	> 0.999	≥ 0.995
Range ($\mu\text{g/mL}$)	0.1 - 10	-
LOD ($\mu\text{g/mL}$)	0.05	-
LOQ ($\mu\text{g/mL}$)	0.15	Signal-to-noise ratio ≥ 10
Accuracy (% Recovery)	98.5 - 101.2%	80 - 120%
Precision (% RSD)	< 2.0%	$\leq 2.0\%$
Specificity	No interference at the retention time of the impurity	Peak purity > 990

Table 2: LC-MS/MS Data for **5-O-Demethyl-28-hydroxy-Avermectin A1a**

Compound	Precursor Ion $[\text{M}+\text{H}]^+$ (m/z)	Major Fragment Ions (m/z)
Avermectin B1a	873.5	567.3, 305.2, 145.1
5-O-Demethyl-28-hydroxy-Avermectin A1a	889.5	583.3, 305.2, 145.1

Visualizations



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